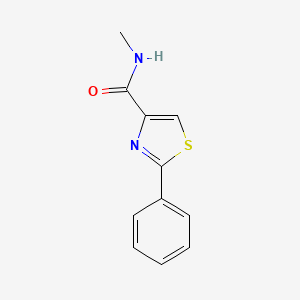

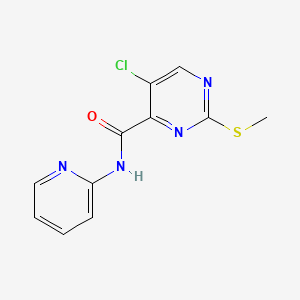

![molecular formula C18H13ClN2O4 B2833242 4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid CAS No. 560066-34-4](/img/structure/B2833242.png)

4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase (JAK) pathway. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Aplicaciones Científicas De Investigación

Polyaniline Doping

A study explores the utilization of benzoic acid and its derivatives, such as 4-methoxybenzoic acid, for doping polyaniline. This process involves mixing benzoic acid or its substituted variant with polyaniline in 1-methyl-2-pyrrolidone. The resulting polyaniline-benzoic acid salts exhibit enhanced conductivity, demonstrating significant potential in the development of conductive polymers. The properties of these salts are meticulously analyzed through various spectroscopic and thermal methods, highlighting their utility in advanced technological applications (Amarnath & Palaniappan, 2005).

Luminescent Properties of Lanthanide Complexes

In another study, derivatives of 4-benzyloxy benzoic acid, including compounds with electron-releasing and withdrawing groups, are utilized to investigate their impact on the luminescent properties of lanthanide coordination compounds. This research elucidates the influence of substituent nature on photophysical behaviors, offering insights into the design of luminescent materials with tailored properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Optical Properties of Aluminum and Zinc Complexes

Another application is seen in the synthesis of aluminum and zinc complexes using styryl-substituted chelating ligands derived from 4-methyl(methoxy or chloro)benzaldehyde. These complexes exhibit unique thermal, thermomechanical, and optical properties, including blue-green light emission. The study highlights the influence of the styryl substituent on the photoluminescence of the complexes, suggesting their potential in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Mechanism-based Inactivator for Zinc Protease

Research into the design of a mechanism-based inactivator for the zinc protease carboxypeptidase A employs a compound structurally similar to the core chemical structure . This work is foundational in understanding the interaction mechanisms of enzyme inhibitors, offering a pathway to novel therapeutic agents (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Propiedades

IUPAC Name |

4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-25-16-7-6-14(9-15(16)19)21-17(22)13(10-20)8-11-2-4-12(5-3-11)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFDASZBBGBWSQ-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

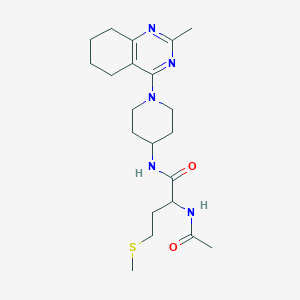

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)

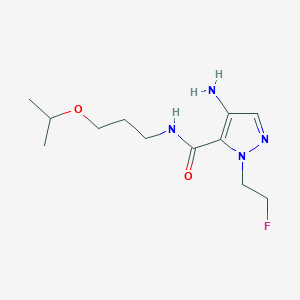

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

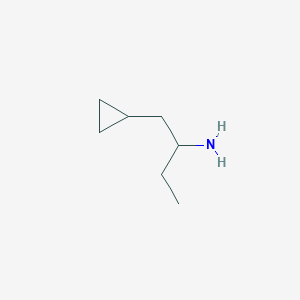

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)